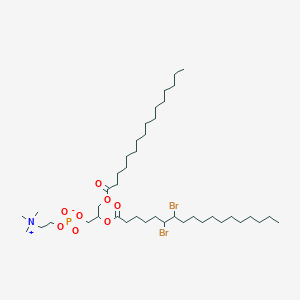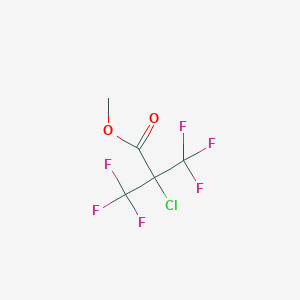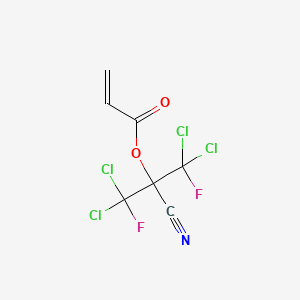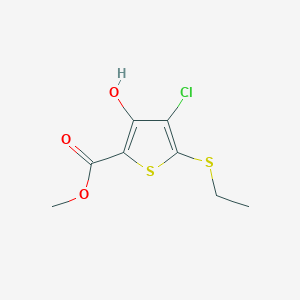
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a methoxyazetidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-methoxyazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyazetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid group can facilitate binding to biological macromolecules, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline ring instead of an azetidine ring.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Contains an imidazole ring instead of an azetidine ring.
Uniqueness
4-((3-Methoxyazetidin-1-yl)methyl)benzoic acid is unique due to the presence of the methoxyazetidine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-[(3-methoxyazetidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-11-7-13(8-11)6-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI 键 |
WVGCEKAVDOTUNK-UHFFFAOYSA-N |
规范 SMILES |
COC1CN(C1)CC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12063927.png)





![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)




![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)

